

(Rac)-Tivantinib stock solution preparation and storage

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Application Notes and Protocols for (Rac)- Tivantinib

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Tivantinib, also known as ARQ 197, is a selective, non-ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] This document provides detailed protocols for the preparation of (Rac)-Tivantinib stock solutions, guidelines for storage, and methodologies for its application in common in vitro assays.

I. Physicochemical Properties and Solubility

(Rac)-Tivantinib is a crystalline solid with a molecular weight of 369.4 g/mol .[4] Proper dissolution is critical for accurate and reproducible experimental results.

Table 1: Solubility of (Rac)-Tivantinib



Solvent	Solubility	Notes
DMSO (Dimethyl Sulfoxide)	~20 mg/mL to 100 mg/mL[4][5] [6]	Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. [2] Sonication may be required for complete dissolution at higher concentrations.[7]
DMF (Dimethylformamide)	~20 mg/mL[4]	Handle with appropriate safety precautions.
Ethanol	~5 mg/mL[4]	Sparingly soluble.
Water	Insoluble[2]	
Aqueous Buffers (e.g., PBS)	Sparingly soluble (~0.1 mg/mL in a 1:5 DMSO:PBS solution) [4]	For aqueous applications, first dissolve in DMSO and then dilute with the buffer.[4] It is not recommended to store aqueous solutions for more than one day.[4]

II. Stock Solution Preparation and Storage

Proper preparation and storage of stock solutions are essential to maintain the stability and activity of **(Rac)-Tivantinib**.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

- Materials:
 - (Rac)-Tivantinib powder (MW: 369.4 g/mol)
 - Anhydrous DMSO
 - Sterile, tightly sealed vials



Procedure:

- 1. Equilibrate the **(Rac)-Tivantinib** vial to room temperature before opening to prevent condensation.
- 2. Weigh out the desired amount of **(Rac)-Tivantinib** powder using a calibrated analytical balance. For 1 mg of Tivantinib, you will need 270.7 μL of DMSO to make a 10 mM solution.[3]
- 3. Add the appropriate volume of anhydrous DMSO to the vial containing the Tivantinib powder.
- 4. Vortex or sonicate the solution until the powder is completely dissolved, resulting in a clear solution.
- 5. Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.[2][3]

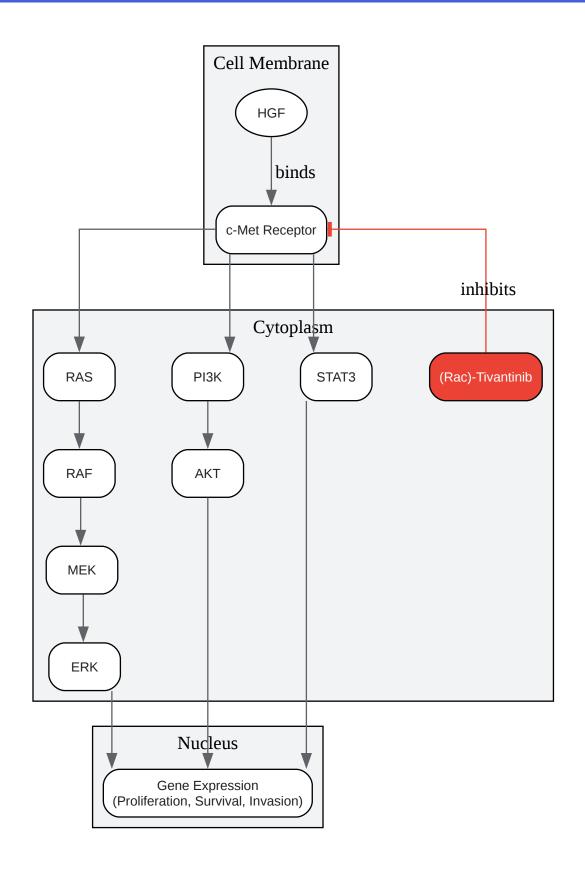
Table 2: Recommended Storage Conditions for (Rac)-Tivantinib

Form	Storage Temperature	Stability
Crystalline Solid	-20°C	≥ 4 years[4][8]
Stock Solution in DMSO	-80°C	Up to 2 years[3]
-20°C	Up to 1 year[2][3]	
Aqueous Solution	4°C	Not recommended for more than one day[4]

III. Mechanism of Action and Signaling Pathway

Tivantinib functions by inhibiting the c-Met receptor tyrosine kinase, a key player in cancer cell growth, survival, angiogenesis, and metastasis.[1] It binds to the inactive, unphosphorylated form of c-Met, locking it in an inactive conformation and thereby blocking downstream signaling.[9]





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Caption: Tivantinib inhibits the HGF/c-Met signaling pathway.



IV. Experimental Protocols

The following are generalized protocols for in vitro assays using **(Rac)-Tivantinib**. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 2: In Vitro c-Met Kinase Assay

This protocol is adapted from methodologies described for assessing the inhibitory activity of Tivantinib on recombinant c-Met protein.[2][7]

- Materials:
 - Recombinant c-Met protein
 - (Rac)-Tivantinib stock solution (in DMSO)
 - Kinase assay buffer
 - Poly-Glu-Tyr (4:1) substrate
 - ATP (containing [y-32P]ATP)
 - SDS-PAGE reagents and equipment
 - Autoradiography film or digital imager
- Procedure:
 - 1. Prepare serial dilutions of **(Rac)-Tivantinib** in kinase assay buffer. Include a DMSO-only vehicle control.
 - 2. In a microcentrifuge tube, pre-incubate recombinant c-Met protein (e.g., 100 ng) with the different concentrations of Tivantinib for 30 minutes at room temperature.[7]
 - 3. Initiate the kinase reaction by adding the poly-Glu-Tyr substrate and ATP solution.[7]
 - 4. Incubate the reaction for a defined period (e.g., 5-10 minutes) at room temperature.[7]
 - 5. Stop the reaction by adding SDS-PAGE loading buffer.[7]



- 6. Separate the reaction products by SDS-PAGE.
- 7. Visualize the phosphorylated substrate by autoradiography.
- 8. Quantify the band intensities to determine the IC₅₀ of Tivantinib.

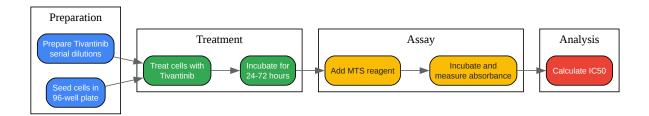
Protocol 3: Cell Viability Assay (MTS-based)

This protocol outlines a method to assess the effect of **(Rac)-Tivantinib** on the proliferation of cancer cell lines.[6]

- Materials:
 - Cancer cell line of interest (e.g., HT29, MKN-45)[2]
 - Complete cell culture medium
 - 96-well plates
 - (Rac)-Tivantinib stock solution (in DMSO)
 - MTS reagent
- Procedure:
 - 1. Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.[2]
 - 2. Prepare serial dilutions of **(Rac)-Tivantinib** in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%).
 - Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Tivantinib. Include a vehicle control (medium with DMSO only).
 - 4. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[2][6]



- 5. Following incubation, add MTS reagent to each well according to the manufacturer's instructions.
- 6. Incubate for 1-4 hours until a color change is apparent.
- 7. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
- 8. Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀.



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Caption: Workflow for a cell viability assay using Tivantinib.

V. Concluding Remarks

The protocols and information provided herein serve as a comprehensive guide for the use of **(Rac)-Tivantinib** in a research setting. Adherence to these guidelines for stock solution preparation and storage will ensure the integrity and activity of the compound. For all experimental applications, optimization of the protocols for specific experimental systems is highly recommended. Always consult the relevant safety data sheets (SDS) before handling **(Rac)-Tivantinib** and associated solvents.

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- To cite this document: BenchChem. [(Rac)-Tivantinib stock solution preparation and storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b567748#rac-tivantinib-stock-solution-preparation-and-storage]

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